2-(2,4-dichlorophenoxy)-N-(4-methoxybenzyl)propanamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(4-methoxybenzyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group and a methoxybenzyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methoxybenzyl)propanamide typically involves the reaction of 2,4-dichlorophenol with 3-chloropropionyl chloride to form 2-(2,4-dichlorophenoxy)propanoyl chloride. This intermediate is then reacted with 4-methoxybenzylamine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(2,4-dihydroxyphenoxy)-N-(4-methoxybenzyl)propanamide.
Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-(4-methoxybenzyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-(4-methoxybenzyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The methoxybenzyl group may enhance the compound’s binding affinity and specificity towards its targets. Overall, the compound’s effects are mediated through its ability to modulate key molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N-(4-methylbenzyl)propanamide
- 2-(2,4-Dichlorophenoxy)-N-(4-ethoxybenzyl)propanamide
- 2-(2,4-Dichlorophenoxy)-N-(4-chlorobenzyl)propanamide
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(4-methoxybenzyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the benzyl group, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-11(23-16-8-5-13(18)9-15(16)19)17(21)20-10-12-3-6-14(22-2)7-4-12/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZPPLLSCOWBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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